molecular formula C9H5BrF3NO B1526910 3-Bromo-5-(trifluoromethoxy)phenylacetonitrile CAS No. 1092461-34-1

3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1526910
CAS RN: 1092461-34-1
M. Wt: 280.04 g/mol
InChI Key: WWIWPXWPBQBQIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Bromo-5-(trifluoromethoxy)phenylacetonitrile” is a chemical compound with the CAS Number: 1092461-34-1 . It has a molecular weight of 280.04 . The IUPAC name for this compound is [3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile . It is a solid at ambient temperature .


Molecular Structure Analysis

The InChI code for “3-Bromo-5-(trifluoromethoxy)phenylacetonitrile” is 1S/C9H5BrF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-Bromo-5-(trifluoromethoxy)phenylacetonitrile” is a solid at ambient temperature . The compound is stored at ambient temperature .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed or inhaled, causes skin irritation, is toxic in contact with skin, and causes serious eye irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-[3-bromo-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIWPXWPBQBQIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1OC(F)(F)F)Br)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-(trifluoromethoxy)phenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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